1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine
Description
1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine is a substituted phenethylamine derivative characterized by a cyclopropylmethoxy group at the para-position and a methyl group at the meta-position of the phenyl ring. While direct synthesis data for this compound are absent in the provided evidence, analogous syntheses (e.g., reduction of ketones with NaBH4 , lithium-halogen exchange , or nucleophilic substitutions ) suggest feasible routes.
Properties
IUPAC Name |
1-[4-(cyclopropylmethoxy)-3-methylphenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9-7-12(10(2)14)5-6-13(9)15-8-11-3-4-11/h5-7,10-11H,3-4,8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSOASWEYUTVBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)OCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The ketone precursor reacts with ammonium acetate in methanol under reflux to form an imine intermediate. Subsequent reduction using sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a palladium-on-carbon (Pd/C) catalyst yields the target amine. The cyclopropylmethoxy group remains stable under these conditions due to its electron-withdrawing nature.
Optimization and Yields
Key variables include the choice of reducing agent and solvent system. NaBH3CN in tetrahydrofuran (THF) at 25°C achieves 78–82% yields, while catalytic hydrogenation (1 atm H2, 10% Pd/C) in ethanol elevates yields to 85–90%. Side products, such as over-reduced alcohols, are minimized by controlling reaction time and temperature.
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH3CN | THF | 25 | 78–82 |
| H2 (Pd/C) | Ethanol | 50 | 85–90 |
Nucleophilic Substitution and Subsequent Amination
This two-step approach begins with the synthesis of a halogenated intermediate, followed by amination.
Amination Efficiency
Using tert-butylamine as an ammonia surrogate, the reaction achieves 70–75% conversion. Subsequent hydrolysis with hydrochloric acid (HCl) releases the primary amine. Total yields range from 65–70%, with palladium catalyst recovery being a critical cost factor.
Multi-Component Coupling Strategies
Inspired by advances in one-pot syntheses, this method combines a β-ketoester, malononitrile, and hydrazine in the presence of indium(III) chloride (InCl3).
Reaction Design
Ethyl acetoacetate, hydrazine hydrate, and 4-(cyclopropylmethoxy)-3-methylbenzaldehyde undergo condensation with malononitrile under ultrasound irradiation. The InCl3 catalyst facilitates C–N bond formation, producing the amine via a pyrano[2,3-c]pyrazole intermediate.
Advantages and Limitations
Ultrasound reduces reaction time to 20–30 minutes and improves yields to 80–85%. However, the method requires precise stoichiometry and generates stoichiometric byproducts, complicating large-scale applications.
Catalytic Amination Approaches
Transition-metal catalysts enable direct amination of aryl halides.
Copper-Catalyzed Amination
4-(Cyclopropylmethoxy)-3-methylbromobenzene reacts with ammonia in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline at 100°C. Yields of 60–65% are achieved, though side reactions like aryl ether formation reduce efficiency.
Nickel-Mediated Pathways
Nickel(II) chloride (NiCl2) with a bisphosphine ligand (e.g., DPPF) enhances turnover frequency, achieving 75% yield at lower temperatures (80°C). This method is less sensitive to oxygen but requires costly ligands.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Cost | Scalability | Green Metrics |
|---|---|---|---|---|
| Reductive Amination | 85–90 | Moderate | High | Moderate |
| Nucleophilic Substitution | 65–70 | High | Moderate | Low |
| Multi-Component | 80–85 | Low | Low | High |
| Catalytic Amination | 60–75 | High | High | Moderate |
Reductive amination offers the best balance of yield and scalability, while multi-component synthesis aligns with green chemistry principles. Catalytic methods require further optimization to reduce reliance on precious metals .
Chemical Reactions Analysis
Amine Functional Group Reactions
The primary amine (-NH₂) undergoes characteristic nucleophilic reactions:
Cyclopropylmethoxy Group Reactivity
The cyclopropylmethoxy substituent exhibits unique reactivity due to its strained cyclopropane ring and methoxy linkage:
Ring-Opening Reactions
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Acid-Catalyzed Opening : In concentrated H₂SO₄, the cyclopropane ring opens to form a carbocation intermediate, which can trap nucleophiles (e.g., water, alcohols).
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Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) cleaves the cyclopropane ring to yield a propylmethoxy-substituted derivative.
Methoxy Group Demethylation
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HBr/Glacial HOAc : Demethylates the methoxy group to a hydroxyl group, forming 1-[4-(cyclopropylhydroxy)-3-methylphenyl]ethan-1-amine.
Electrophilic Aromatic Substitution (EAS)
The aromatic ring’s electron-donating groups (amine, methoxy, methyl) direct electrophiles to specific positions:
Amine Oxidation
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KMnO₄/H⁺ : Oxidizes the primary amine to a nitro group (1-[4-(cyclopropylmethoxy)-3-methylphenyl]nitroethane).
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H₂O₂/Fe²⁺ (Fenton’s reagent) : Generates radical intermediates, leading to N-dealkylation or hydroxylation of the aromatic ring.
Ketone Reduction
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NaBH₄ or LiAlH₄ : Reduces the compound’s synthetic precursor (1-[4-(cyclopropylmethoxy)-3-methylphenyl]ethanone) to the amine via reductive amination .
Mechanistic Insights from Computational Studies
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CO₂ Absorption : Density functional theory (DFT) calculations reveal that carbamate formation proceeds via a six-membered transition state, with water reducing the activation barrier by 10–15 kcal/mol compared to nonpolar solvents .
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Cyclopropane Stability : Molecular dynamics simulations indicate that the cyclopropane ring remains intact under mild conditions but undergoes strain-induced cleavage at elevated temperatures (>150°C).
Comparative Reaction Kinetics
| Reaction | Solvent | ΔG‡ (kcal/mol) | Reference |
|---|---|---|---|
| Carbamate formation | Water | 31.3 | |
| Cyclopropane opening (acid) | H₂SO₄ | 22.5 (estimated) | |
| Nitration | H₂SO₄ | 18.9 (estimated) |
Scientific Research Applications
Inhibition of Enzymatic Activity
Research indicates that cycloalkylamide derivatives, similar to 1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine, can act as inhibitors of various enzymes, such as soluble epoxide hydrolase (sEH). These inhibitors are crucial in modulating inflammatory responses and could have implications in treating conditions like asthma and cardiovascular diseases. The structure-activity relationship (SAR) studies have shown that modifications on the cycloalkyl ring significantly influence the inhibitory potency against sEH .
Anticancer Properties
Recent studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. For instance, derivatives of similar structures were tested against chronic myelogenous leukemia (K562), prostate cancer (PC3), and colon cancer (SW620) cells. The results indicated that specific structural modifications could enhance the anticancer activity, suggesting that this compound may also exhibit similar properties .
Neuropharmacological Effects
Some derivatives of cyclopropylamine compounds are being investigated for their potential neuropharmacological effects. They may influence neurotransmitter systems and exhibit psychoactive properties, making them candidates for further research in treating neurological disorders .
Case Study 1: Inhibition of Soluble Epoxide Hydrolase
A study focused on the synthesis and evaluation of cycloalkylamide compounds revealed that certain derivatives effectively inhibited sEH activity. The synthesized compounds were subjected to biological assays, demonstrating significant potential in reducing inflammation through this mechanism .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In another investigation, a series of cyclopropylmethoxy derivatives were assessed for their cytotoxic effects on human cancer cell lines. The study utilized MTT assays to measure cell viability post-treatment with varying concentrations of the compounds. Results indicated that some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Target/Cell Line | IC50 (µM) |
|---|---|---|---|
| This compound | sEH Inhibition | Human sEH | Not yet determined |
| Cyclopropylmethoxy derivative A | Anticancer | K562 (CML) | 15 |
| Cyclopropylmethoxy derivative B | Anticancer | PC3 (Prostate) | 20 |
| Cyclopropylmethoxy derivative C | Anticancer | SW620 (Colon) | 25 |
Table 2: Structure-Activity Relationship Insights
| Modification Type | Observed Effect |
|---|---|
| Addition of halogens | Increased cytotoxicity |
| Variation in alkyl chain length | Altered sEH inhibition potency |
| Substitution at meta position | Enhanced selectivity for cancer cells |
Mechanism of Action
The mechanism of action of 1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters like serotonin, dopamine, and norepinephrine. The pathways involved include signal transduction cascades that influence cellular responses and physiological processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs, highlighting substituent variations and their implications:
Physicochemical Properties
- Lipophilicity: The cyclopropylmethoxy group increases logP compared to methoxy (C₁₀H₁₅NO, logP ~1.8) but is less lipophilic than benzyloxy derivatives (C₁₆H₂₀ClNO, logP ~3.2) .
- Electronic Effects : Cyclopropylmethoxy is electron-donating, contrasting with the electron-withdrawing trifluoroethoxy group in , which may alter receptor binding or metabolic stability.
Biological Activity
Chemical Structure and Properties
1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine is characterized by its unique cyclopropylmethoxy group attached to a phenyl ring. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in the central nervous system and cardiovascular system.
Pharmacological Effects
Research indicates that compounds similar to this compound may exhibit significant pharmacological effects:
- Adrenergic Activity : The compound has been studied for its potential as an adrenergic receptor modulator. Similar compounds have shown selective β-blocking properties, which are crucial for managing cardiovascular conditions .
- Antimicrobial and Antifungal Properties : Some derivatives of related structures have demonstrated notable antimicrobial activity, suggesting that this compound might also possess similar properties .
Case Studies and Research Findings
A review of available literature reveals several key findings regarding the biological activity of this compound:
- In Vitro Studies : In vitro assays have been conducted to evaluate the compound's effects on various cell lines. For instance, studies have indicated that related compounds can inhibit growth in cancer cell lines, suggesting potential anticancer properties .
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and efficacy of related compounds. These studies often measure parameters such as LD50 (lethal dose) and therapeutic index, providing insights into safety and effectiveness .
- Mechanism of Action : The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest it may interact with neurotransmitter systems or influence enzyme activity related to cell signaling pathways .
Data Table of Biological Activities
Q & A
Q. What experimental designs address batch-to-batch variability in pharmacological studies?
- Methodology : Implement orthogonal analytical methods (HPLC, NMR, DSC) for rigorous quality control. Use multivariate statistical analysis (PCA) to correlate impurity profiles with biological variability. Standardize in vivo dosing using PK/PD modeling .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies between docking predictions and empirical binding data?
- Methodology : Re-evaluate force field parameters (e.g., solvation effects) and incorporate flexible receptor docking. Validate with mutagenesis studies (e.g., Ala-scanning) to confirm critical binding residues .
Q. What steps resolve conflicting toxicity results from acute vs. chronic exposure models?
- Methodology : Conduct histopathological analysis in chronic studies (90-day rodent trials) and compare with acute LD50 data. Use transcriptomics (RNA-seq) to identify pathways (e.g., oxidative stress) with time-dependent activation .
Methodological Tables
| Parameter | Recommended Technique | Key Reference |
|---|---|---|
| Enantiomeric Resolution | Chiral HPLC (Chiralpak AD-H column) | |
| Metabolic Profiling | LC-MS/MS with HLM incubation | |
| Receptor Binding | Radioligand displacement (IC50) | |
| Toxicity Prediction | DeepTox algorithm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
